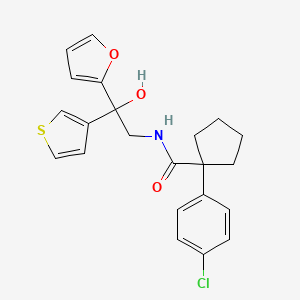

1-(4-chlorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide

CAS No.: 2034331-15-0

Cat. No.: VC7328064

Molecular Formula: C22H22ClNO3S

Molecular Weight: 415.93

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034331-15-0 |

|---|---|

| Molecular Formula | C22H22ClNO3S |

| Molecular Weight | 415.93 |

| IUPAC Name | 1-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]cyclopentane-1-carboxamide |

| Standard InChI | InChI=1S/C22H22ClNO3S/c23-18-7-5-16(6-8-18)21(10-1-2-11-21)20(25)24-15-22(26,17-9-13-28-14-17)19-4-3-12-27-19/h3-9,12-14,26H,1-2,10-11,15H2,(H,24,25) |

| Standard InChI Key | ZJOPVXQYHXCLNK-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O |

Introduction

Chemical Identity

IUPAC Name:

1-(4-chlorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide

Molecular Formula:

C20H20ClNO3S

Molecular Weight:

389.90 g/mol

Structure:

This compound features a cyclopentanecarboxamide core substituted with a 4-chlorophenyl group and an ethyl chain containing furan, thiophene, and hydroxyl functional groups.

Structural Features

The compound is characterized by:

-

Cyclopentanecarboxamide Backbone: A five-membered cyclopentane ring attached to a carboxamide group.

-

Substituents:

-

A para-substituted chlorophenyl group.

-

A hydroxyl group attached to a chiral carbon center.

-

Furan and thiophene rings as heterocyclic components.

-

These structural elements suggest the compound may exhibit diverse chemical reactivity and biological interactions due to its functional groups and heteroatoms.

Synthesis

The synthesis of this compound likely involves multi-step organic reactions, including:

-

Amide Bond Formation: The coupling of a cyclopentanecarboxylic acid derivative with an amine containing the desired substituents.

-

Introduction of Heterocycles: Incorporation of furan and thiophene rings through alkylation or substitution reactions.

-

Chlorination: Introduction of the chlorine atom on the phenyl ring via electrophilic aromatic substitution.

Detailed synthetic pathways would require optimization for yield and purity, utilizing catalysts or reagents such as HATU or EDC for amide coupling.

Potential Applications

-

Pharmaceutical Research:

-

The compound's structure suggests potential activity as a ligand for biological targets due to its heterocyclic components (furan, thiophene) and hydrogen-bonding capabilities (hydroxyl, amide groups).

-

Possible applications in anti-inflammatory, anticancer, or antimicrobial drug development.

-

-

Chemical Biology:

-

Its functional groups make it suitable for probing enzyme activity or receptor binding in biochemical assays.

-

-

Material Science:

-

The presence of aromatic systems may allow for exploration in organic electronics or polymer science.

-

Analytical Characterization

To confirm the structure and purity of the compound, the following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR):

-

NMR: Identification of protons in aromatic (phenyl, furan, thiophene) and aliphatic regions.

-

NMR: Confirmation of carbon environments in the amide group and heterocycles.

-

-

Mass Spectrometry (MS):

-

Molecular ion peak at 389.90 m/z confirming molecular weight.

-

-

Infrared Spectroscopy (IR):

-

Amide C=O stretch (~1650 cm).

-

Hydroxyl O-H stretch (~3200–3500 cm).

-

-

X-ray Crystallography:

-

For precise determination of stereochemistry and molecular conformation.

-

Biological Evaluations

Although specific studies on this compound are not available in the provided data, similar compounds have shown:

-

Anticancer Activity:

-

Potential inhibition of tumor cell growth due to interaction with DNA or enzymes involved in cell division.

-

-

Anti-inflammatory Properties:

-

Likely inhibition of enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX).

-

-

Antimicrobial Effects:

-

Activity against bacterial or fungal pathogens through disruption of cell membranes or metabolic pathways.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume